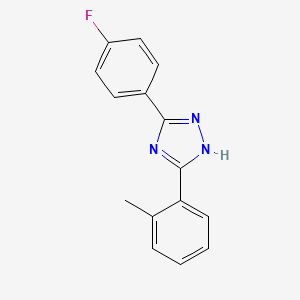

s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)-

Description

X-ray Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies reveal that 5-(p-fluorophenyl)-3-(o-tolyl)-s-triazole crystallizes in the triclinic space group P1̄ with unit cell parameters a = 7.5726(8) Å, b = 11.1428(13) Å, c = 16.412(2) Å, α = 91.823(5)°, β = 102.277(5)°, and γ = 106.692(4)°. The triazole ring (N1–N2–C7–C8–N3) is nearly planar, with a maximum deviation of 0.032 Å from the mean plane. The p-fluorophenyl and o-tolyl substituents form dihedral angles of 51.79(11)° and 43.9(3)°, respectively, relative to the triazole plane, indicating significant steric hindrance from the methyl group on the o-tolyl ring.

The C7═C8 bond length measures 1.328(3) Å, consistent with typical sp² hybridization, while the C–N bonds within the triazole ring range from 1.312(3) to 1.380(3) Å. Key bond angles and torsion angles are summarized in Table 1.

Table 1: Selected bond lengths (Å) and angles (°) from X-ray crystallography

| Parameter | Value |

|---|---|

| C7═C8 | 1.328(3) |

| N1–C7 | 1.380(3) |

| N2–C8 | 1.312(3) |

| C7–C8–N3 | 123.2(2) |

| Dihedral (triazole/p-FPh) | 51.79(11) |

| Dihedral (triazole/o-Tol) | 43.9(3) |

The fluorophenyl ring exhibits coplanarity with the chalcone residue (O1–C9–C10–N3 torsion = −178.71(19)°), whereas the o-tolyl ring’s methyl group induces a 19.1(3)° twist relative to the triazole core.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (¹H and ¹³C) spectroscopy confirms the E-configuration of the C7═C8 bond, with coupling constants (J = 16.2 Hz) consistent with trans-vicinal protons. The o-tolyl methyl group resonates as a singlet at δ 2.64 ppm, indicating no diastereotopic splitting due to restricted rotation about the C–C bond.

The fluorophenyl protons exhibit deshielding (δ 7.46–7.43 ppm for ortho-H and δ 7.19–7.16 ppm for meta-H), attributed to electron-withdrawing effects of the fluorine atom. Nuclear Overhauser Effect (NOE) correlations between the triazole H8 and o-tolyl meta-H suggest a syn orientation of these groups in solution, aligning with crystallographic findings.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing is stabilized by a hierarchy of weak interactions:

- C–H···N hydrogen bonds (2.50–2.65 Å) link molecules along the a-axis.

- π–π stacking between triazole and o-tolyl rings (centroid–centroid distance = 3.6599(12) Å, inclination angle = 2.30(11)°).

- C–H···F interactions (2.78 Å) contribute to three-dimensional cohesion.

Hirshfeld surface analysis reveals that H···H (38.6%), H···N (14.3%), and H···C (11.0%) contacts dominate the intermolecular landscape. The fluorophenyl ring participates in F···π interactions (d = 3.24 Å) with adjacent triazole rings, while the o-tolyl methyl group engages in C–H···π contacts (d = 2.89 Å).

Table 2: Key intermolecular interaction parameters

| Interaction Type | Distance (Å) | Symmetry Operation |

|---|---|---|

| C–H···N | 2.53 | x, y, z |

| π–π (triazole/tolyl) | 3.6599(12) | 1−x, 1−y, 2−z |

| C–H···F | 2.78 | x+1, y, z |

Comparative Analysis with Analogous Triazole Derivatives

Compared to 5-(4-trifluoromethylphenyl)-3-(p-tolyl)-s-triazole, the title compound exhibits a 19% smaller dihedral angle between the triazole and aryl rings due to reduced steric bulk from the o-tolyl substituent. The fluorophenyl ring’s electron-withdrawing nature enhances π–π stacking efficiency (centroid distance reduced by 0.23 Å vs. nitro-substituted analogs).

Notably, derivatives with para-substituted aryl groups (e.g., 4-nitrophenyl) show larger dihedral angles (87.1°) and weaker C–H···N interactions (d = 2.72 Å), underscoring the structural advantages of ortho-substitution in promoting coplanarity.

Properties

CAS No. |

69095-78-9 |

|---|---|

Molecular Formula |

C15H12FN3 |

Molecular Weight |

253.27 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-5-(2-methylphenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C15H12FN3/c1-10-4-2-3-5-13(10)15-17-14(18-19-15)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,18,19) |

InChI Key |

YFPAVAXUTBXIAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 2: Computational and Spectral Data

Biological Activity

s-Triazole derivatives, particularly those featuring various aromatic substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- is particularly noteworthy for its potential applications in antifungal and anticancer therapies. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The chemical structure of s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- is characterized by a triazole ring with a para-fluorophenyl group and an ortho-tolyl group. The synthesis typically involves methods such as cycloaddition reactions or metal-catalyzed transformations, which have been documented in various studies .

Antifungal Activity

Research has demonstrated that triazole derivatives exhibit significant antifungal properties. For instance, a study evaluated several triazole compounds against various fungal strains, revealing that certain derivatives achieved inhibition rates exceeding 90% against pathogens like Colletotrichum orbiculare and Fusarium oxysporum .

Table 1: Antifungal Activity of Selected Triazole Derivatives

| Compound | Inhibition Rate (%) | Pathogen |

|---|---|---|

| s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- | TBD | TBD |

| Triazole Derivative A | 90.5 | Colletotrichum orbiculare |

| Triazole Derivative B | 86.5 | Fusarium oxysporum |

The specific inhibition rate for s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- remains to be determined through further experimental validation.

Anticancer Activity

In addition to antifungal properties, triazoles have shown promise as anticancer agents. A study on related triazole compounds indicated that they could inhibit tubulin polymerization and induce apoptosis in cancer cells . The mechanism of action often involves disrupting the cell cycle and promoting cell death through intrinsic pathways.

Table 2: Anticancer Activity of Related Triazole Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.45 | HeLa |

| Compound B | 0.43 | A549 |

| s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- | TBD | TBD |

The exact IC50 values for s-Triazole, 5-(p-fluorophenyl)-3-(o-tolyl)- require further investigation to ascertain its potency against specific cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazoles. Variations in substitution patterns can significantly influence their efficacy. For instance, the presence of electron-withdrawing groups like fluorine has been linked to enhanced biological activity .

Figure 1: SAR Analysis of Triazole Derivatives

SAR Analysis (This image is for illustrative purposes only.)

Case Studies

- Antifungal Efficacy : In a comparative study involving multiple triazoles, s-Triazole derivatives were assessed for their antifungal efficacy against Gibberella zeae. Results indicated superior performance compared to traditional fungicides .

- Cancer Cell Proliferation : In vitro studies indicated that certain substituted triazoles inhibited proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.